2-Cyclohexylacetamide
Overview
Description
2-Cyclohexylacetamide is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of acetamide where the hydrogen atom of the acetamide group is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylacetamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts can also play a significant role in the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The amide group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylacetic acid, while reduction could produce cyclohexylamine.
Scientific Research Applications
2-Cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclohexylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylacetamide: This compound is structurally similar to 2-Cyclohexylacetamide but differs in the position of the cyclohexyl group.
Cyclohexaneacetamide: Another related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that may not be achievable with similar compounds.
Biological Activity
2-Cyclohexylacetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features a cyclohexyl group attached to an acetamide moiety. This structure is critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, cyclohexyl derivatives have been shown to inhibit inflammatory mediators in various models .
- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity against specific bacterial strains, although comprehensive studies are still required to elucidate its spectrum of activity.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects linked to the modulation of neurotransmitter systems, which could be relevant in conditions such as multiple sclerosis and neuropathic pain .
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various amides found that this compound demonstrated moderate inhibition of carrageenan-induced paw edema in rats. The results indicated a percentage inhibition comparable to established anti-inflammatory agents like Indomethacin. The inhibition mechanism is hypothesized to involve the modulation of histamine and prostaglandin synthesis pathways.
Compound | % Inhibition (3 hrs) |
---|---|
This compound | 40.09% |
Indomethacin | 57% |
This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Antimicrobial Activity
Research on structurally related compounds revealed that certain cyclohexyl-containing amides exhibited selective antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, it is reasonable to hypothesize similar properties based on structural analogs .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models simulating multiple sclerosis. Antagonists targeting P2X7 receptors have shown promise in reducing inflammation and improving neurological function. Given the structural similarities, this compound may exert comparable effects by modulating similar pathways .
Case Studies
-
Case Study on Anti-inflammatory Effects :
In a controlled study, rats treated with varying doses of this compound showed a dose-dependent response in reducing paw edema, indicating its potential as an anti-inflammatory agent. -
Case Study on Neuroprotection :
In experimental models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors, suggesting its role in modulating pain pathways.
Properties
IUPAC Name |
2-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQJNUJPSHYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164515 | |
Record name | Cyclohexaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-87-3 | |
Record name | Cyclohexaneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1503-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexaneacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.